

Technical Support Center: Actinium-228 Yield Optimization

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Compound of Interest

Compound Name: Actinium-228

Cat. No.: B1201793

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of **Actinium-228** (Ac-228) from thorium nitrate.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind producing **Actinium-228** from Thorium-232?

A1: **Actinium-228** is a decay product of Thorium-232 (Th-232). The process relies on the natural radioactive decay chain where Th-232, with a very long half-life, decays to Radium-228 (Ra-228). This Ra-228 (half-life of 5.75 years) then decays to Ac-228 (half-life of 6.15 hours). The general strategy is to first chemically separate the Ra-228 parent from the bulk thorium nitrate. After separation, the Ra-228 is allowed to "grow in" its daughter product, Ac-228. This ingrowth period allows for secular equilibrium to be approached, typically over a period of about 30-36 hours.^{[1][2][3][4][5]} The Ac-228 can then be periodically "milked" or separated from the purified Ra-228.^[3]

Q2: Why is it necessary to use "aged" thorium nitrate?

A2: For an optimal yield of Ra-228, and subsequently Ac-228, it is crucial to use a thorium nitrate source that has been aged for a significant period (e.g., over 20 years) since its last purification.^[6] This aging allows for the ingrowth of Ra-228 from the decay of Th-232, reaching a state of secular equilibrium. At equilibrium, the rate of Ra-228 decay equals its rate of production from Th-232, maximizing the amount of Ra-228 available for separation.

Q3: What are the primary methods for separating Ra-228 from bulk thorium?

A3: The most common methods involve:

- **Precipitation:** Thorium can be precipitated out of solution, leaving radium in the filtrate. Common precipitation agents include sodium hydroxide (to precipitate thorium hydroxide) or oxalic acid (to precipitate thorium oxalate).[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- **Cation Exchange Chromatography:** In this method, a solution of dissolved thorium nitrate is passed through a cation exchange resin. Under specific conditions (e.g., in a sulfate medium), thorium forms neutral or anionic complexes that are not retained by the resin, while radium and actinium cations are adsorbed.[\[2\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)
- **Solvent Extraction:** This technique uses an organic extractant, such as tributyl phosphate (TBP) or di(2-ethylhexyl) phosphoric acid (HDEHP), to selectively remove thorium from the aqueous phase, leaving radium behind.[\[13\]](#)[\[14\]](#)

Q4: Once Ra-228 is separated, how is Ac-228 purified?

A4: After allowing for the ingrowth of Ac-228 from the purified Ra-228, the two elements are separated, most commonly using extraction chromatography. Resins like DGA (diglycolamide) are highly effective. In a nitric acid matrix, Ac-228 shows a strong affinity for the DGA resin, while Ra-228 passes through. The retained Ac-228 can then be eluted with a dilute acid, such as hydrochloric acid.[\[1\]](#)[\[2\]](#)[\[10\]](#)[\[11\]](#)[\[15\]](#)

Q5: How is the yield of Ac-228 determined?

A5: The yield of Ac-228 is typically determined by gamma spectrometry. Ac-228 has a prominent gamma-ray emission at 911.2 keV, which can be measured using a high-purity germanium (HPGe) detector.[\[2\]](#)[\[4\]](#)[\[5\]](#) By comparing the measured activity to the expected activity based on the amount of parent Ra-228, the separation yield can be calculated. It is important to perform decay corrections due to the short half-life of Ac-228.

Troubleshooting Guides

This section addresses common issues encountered during the separation and purification of Ac-228 from thorium nitrate.

| Issue | Potential Cause(s) | Troubleshooting Steps |
|---|--|---|
| Low Yield of Ra-228 in Initial Separation | 1. Incomplete precipitation of thorium. 2. Co-precipitation of Ra-228 with thorium. 3. Sub-optimal pH during precipitation. 4. Thorium nitrate source is not sufficiently "aged". | 1. Ensure the correct stoichiometry and concentration of the precipitating agent (e.g., oxalic acid, NaOH) is used. ^{[7][8]} 2. For NaOH precipitation, rigorously control the pH to be between 6 and 8 to maximize thorium precipitation while keeping radium soluble. ^[6] 3. For cation exchange, ensure the feed solution conditions (e.g., sulfate concentration, pH) are optimized for thorium complexation and elution. ^{[10][11][12]} 4. Verify the age of the thorium nitrate source to ensure secular equilibrium with Ra-228 has been established. |
| Low Yield of Ac-228 During Purification from Ra-228 | 1. Incomplete retention of Ac-228 on the chromatography column (e.g., DGA resin). 2. Premature elution of Ac-228 during the washing step. 3. Incomplete elution of Ac-228 from the column. 4. Insufficient ingrowth time for Ac-228 from Ra-228. | 1. Check the acidity of the loading solution. For DGA resin, a high nitric acid concentration (e.g., 5M) is typically required for strong Ac-228 retention. ^{[1][10]} 2. Use the correct acid concentration for the wash steps to remove impurities without stripping the Ac-228. ^[16] 3. Ensure the eluent (e.g., dilute HCl) volume and concentration are sufficient for quantitative recovery of Ac-228. ^{[1][3]} 4. Allow for an adequate ingrowth period of at least 30 hours |

| | | |
|---|--|---|
| | | after Ra-228 purification before separating the Ac-228.[1][16] |
| Presence of Thorium Impurity in Final Ac-228 Product | 1. Inefficient initial separation of bulk thorium. 2. Carryover of thorium during Ra-228 purification steps. 3. Thorium retention on the final Ac-228 purification column. | 1. Optimize the thorium precipitation or cation exchange step to achieve maximum removal (>99%).[2][10] 2. Incorporate additional purification steps for the Ra-228 fraction, such as a secondary cation exchange or the use of UTEVA resin, which has a high affinity for thorium.[10][11] 3. During the final Ac-228 purification on DGA resin, thorium will be strongly retained. Ensure that the elution conditions for Ac-228 (e.g., with 2M HCl) do not co-elute thorium.[10] |
| Presence of Other Radionuclidic Impurities (e.g., Pb-212, Bi-212) | These are daughter products in the Th-232 decay chain and may be co-separated with Ra-228 and Ac-228. | 1. The separation of Ra-228 from its daughters, including Ac-228 and Pb-212, can be achieved using branched-diglycolamide resin (BDGA).[6] 2. Extraction chromatography using HDEHP can separate actinium from lead and bismuth.[16] 3. Multiple purification cycles may be necessary to achieve high radiochemical purity. |

Data Presentation

Table 1: Reported Recovery Yields for Thorium, Radium, and Actinium in Separation Experiments.

| Separation Stage | Method | Starting Material | Th Recovery (%) | Ra Recovery (%) | Ac Recovery (%) | Reference |
|--------------------------------------|---|---------------------------|-----------------|---------------------|-----------------|-----------|
| Th Removal & Ra/Ac Separation | Cation Exchange | 1.7 g Thorium Nitrate | 94.3 | 98.1 | 93.9 | [2] |
| Th Removal & Ra/Ac Separation | Cation Exchange | 25.6 g Thorium Nitrate | 100 | 90.5 | 91.2 | [2] |
| Ra/Ac Separation | DGA Resin | Purified Ra/Ac Fraction | N/A | 96.3 | 87.4 | [2] |
| Overall Process (Ra-228 Isolation) | Precipitation & Chromatography | 21 g Thorium Chloride | >99.9 (removal) | 80 (overall yield) | N/A | [3] |
| Ac-228 Milking from Ra-228 Generator | DGA Resin | Purified Ra-228 Solution | N/A | ~100 | ~95 | [3] |
| Ac/Ra Separation from Bulk Th | Cation Exchange & Extraction Chromatography | Irradiated Thorium Target | >99.7 (removal) | Nearly Quantitative | >92 | [10][11] |

Experimental Protocols

Protocol 1: Separation of Ra-228 from Thorium Nitrate via Thorium Oxalate Precipitation

This protocol is adapted from established methods for thorium precipitation.^{[7][9][17]}

- **Dissolution:** Dissolve a known mass of aged thorium nitrate in deionized water to create a concentrated stock solution.
- **Acidification & Heating:** Transfer an aliquot of the thorium nitrate solution to a beaker, dilute with deionized water, and acidify with nitric acid to approximately 1M. Heat the solution to about 70°C.^[9]
- **Precipitation:** While stirring vigorously, slowly add a calculated excess of a hot 10% oxalic acid solution. A 100% excess of oxalic acid is typically sufficient for solutions around 0.2 N in nitric acid.^{[7][9]} A dense, white precipitate of thorium oxalate will form.
- **Digestion & Cooling:** Continue stirring for 1-2 hours while maintaining the temperature.^[9] Then, remove the beaker from the heat and allow it to cool to room temperature to ensure complete precipitation.
- **Filtration:** Filter the precipitate using a medium-speed ashless filter paper (e.g., Whatman No. 542).^[9] The filtrate contains the soluble Ra-228.
- **Washing:** Wash the precipitate with a dilute, hot (~60°C) oxalic acid solution (e.g., 0.5%) to recover any entrained radium.^[9]
- **Collection:** Combine the filtrate and the washings. This solution now contains the enriched Ra-228 fraction and is ready for further purification or for the Ac-228 ingrowth period.

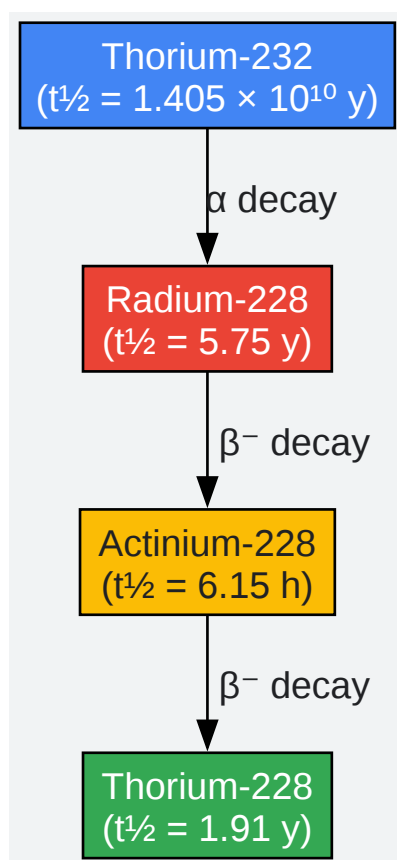
Protocol 2: Purification of Ac-228 from Ra-228 using DGA Resin

This protocol is based on the Eichrom method for Ac-228 separation.^[1]

- **Ingrowth:** After separating Ra-228 (from Protocol 1 or other methods), allow the solution to stand for at least 30 hours to permit the ingrowth of Ac-228 to near secular equilibrium.^{[1][16]}

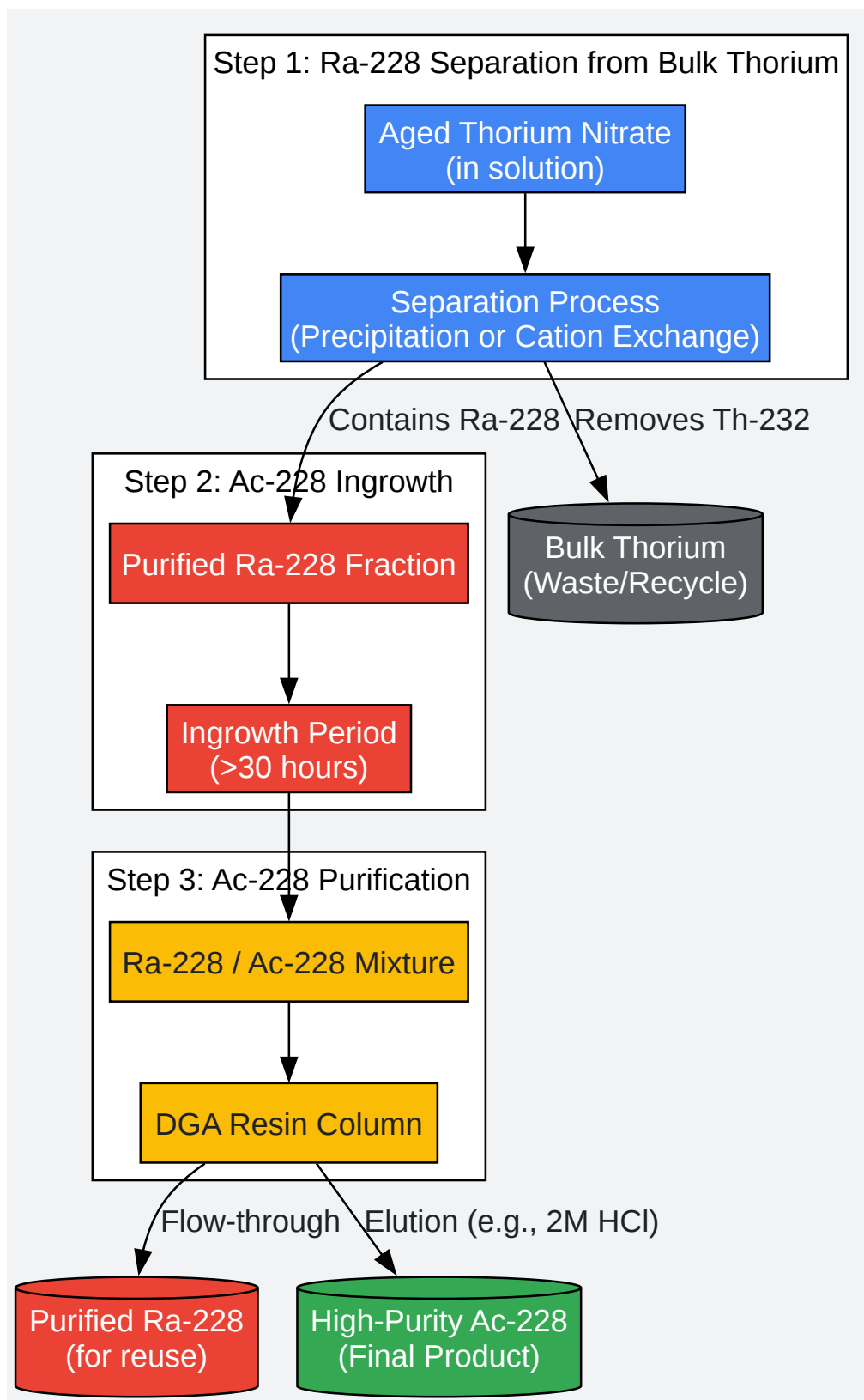
- **Column Preparation:** Use a pre-packed DGA resin cartridge. Precondition the cartridge by passing a suitable volume of 5M HCl through it.
- **Loading:** Carefully load the Ra-228/Ac-228 solution (in 5M HCl) onto the DGA cartridge. A flow rate of approximately 1 mL/min is recommended.^[1] Radium will pass through the resin, while actinium is retained.
- **Washing:** Rinse the sample tube with 5M HCl and add the rinse to the cartridge to ensure all the sample is loaded. Collect all the eluate from the loading and washing steps; this contains the purified Ra-228, which can be saved for future Ac-228 generation. Record the time of this wash as the separation time for decay correction calculations.^[1]
- **Elution:** Elute the purified Ac-228 from the DGA resin by passing a small volume of dilute acid, such as 2M HCl, through the cartridge.^[1] Collect the eluate in fractions.
- **Analysis:** Analyze the fractions by gamma spectrometry to identify the fraction with the highest Ac-228 activity and to determine the final yield.

Visualizations



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Caption: Simplified decay chain from Thorium-232 to **Actinium-228**.



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Caption: General workflow for **Actinium-228** production and purification.

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